8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of flavonoids, specifically the chromenone derivatives. This compound is characterized by its unique structure, which features a chromenone ring system substituted with various functional groups. The molecular formula for this compound is , and it has garnered attention for its potential biological activities and applications in medicinal chemistry.
8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one is classified as a flavonoid and more specifically as a chromenone. Its structural features allow it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.
The synthesis of 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one typically involves the following steps:
The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular structure of 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 288.34 g/mol |
IUPAC Name | 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one |
InChI Key | LSPQIFQBLHSSEU-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)C1=C(C(=O)C(=C(C=C1)OC(=O)C)C)C |
This structural data indicates that the compound possesses significant steric hindrance due to its bulky substituents, which may influence its reactivity and interaction with biological targets.
8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions (e.g., temperature, solvent) will dictate the pathways and products formed during these reactions.
The mechanism of action for compounds like 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one often involves their interaction with biological macromolecules such as enzymes or receptors:
The physical properties of 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one include:
Chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under standard conditions |
These properties play a crucial role in determining how the compound can be handled, stored, and utilized in laboratory settings.
8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one has several scientific uses:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: